3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid is a synthetic organic compound characterized by the presence of both a thiazolidine ring and a benzoic acid moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment. The compound is identified by the CAS number 436811-29-9 and is primarily utilized in industrial settings, particularly in research and development.
The synthesis of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid typically involves a multi-step process that combines thiazolidine derivatives with benzoic acid. While specific detailed methodologies are not extensively documented in the available literature, general approaches include:
Technical details regarding reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity but are not extensively covered in the available resources. It is essential to conduct these reactions under controlled conditions to avoid side reactions that could lead to undesired by-products.
The molecular structure of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid can be represented as follows:
The structure features a thiazolidine ring fused with an amino group linked to a benzoic acid moiety, contributing to its unique chemical properties .
The compound's structural data can be accessed through chemical databases like PubChem, which provide insights into its molecular geometry and bonding characteristics .
3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid participates in various chemical reactions typical for compounds containing both amine and carboxylic acid functional groups. These reactions may include:
The specific conditions under which these reactions occur—such as temperature, pressure, and catalysts—are critical for achieving desired outcomes but require further empirical studies for precise optimization.
Further studies are necessary to elucidate the specific pathways through which this compound exerts its effects on cellular mechanisms .
The physical properties of 3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid include:
Chemical properties include:
Relevant data regarding these properties can be found in safety data sheets provided by suppliers .
3-(3-Methyl-4-oxo-thiazolidin-2-ylideneamino)-benzoic acid has potential applications in various scientific fields:
Thiazolidinone chemistry emerged prominently in the 1940s, but therapeutic breakthroughs occurred decades later with the development of glitazones for diabetes. Rosiglitazone (Avandia®) and Pioglitazone (Actos®) exemplify FDA-approved 2,4-thiazolidinediones acting as PPARγ agonists [5] [7]. These drugs validated the thiazolidinone core as a privileged structure in medicinal chemistry. The subsequent exploration of structurally modified thiazolidinones—including 4-oxothiazolidines with exocyclic imino groups—aimed to overcome limitations like edema and weight gain associated with glitazones [5] [9]. The title compound represents a strategic evolution within this scaffold, incorporating a benzoic acid group at the exocyclic nitrogen to enhance target engagement and physicochemical properties [6] [8]. Recent research (2018–2023) highlights derivatives of this chemotype in antimicrobial and anticancer contexts, leveraging copper complexation for DNA interaction and nuclease activity [5] [9].
Table 2: Milestones in Thiazolidinone-Based Drug Development
Year Range | Development Phase | Key Advancements |
---|---|---|
1940s–1960s | Early Synthetic Exploration | Synthesis of core thiazolidinone scaffolds; initial antimicrobial screening |
1990s–2000s | First-Generation Therapeutics | FDA approval of Rosiglitazone (1999) and Pioglitazone (1999) for Type 2 Diabetes |
2010s–Present | Structural Diversification | Hybrid architectures (e.g., benzoic acid conjugates, rhodanine-indoles); focus on antimicrobial and anticancer applications |
2020s–Present | Mechanism Expansion | Metallocomplexes for DNA targeting; computational design of SDH inhibitors |
The 3-methyl-4-oxothiazolidin-2-ylideneamino segment confers three critical properties:
The meta-benzoic acid substituent transforms the thiazolidinone scaffold into a bifunctional pharmacophore:
Table 3: Bioactivity Enhancement by Benzoic Acid in Thiazolidinone Hybrids
Biological Target | Effect of Benzoic Acid Incorporation | Experimental Evidence |
---|---|---|
Bacterial MurB (E. coli) | 10–50× ↑ antibacterial potency vs. ampicillin; MIC 0.004–0.03 mg/mL | Docking scores improved by 2.5–3.0 kcal/mol [7] |
Fungal CYP51 (A. solani) | 90% growth inhibition at 0.01 mM; superior to Mancozeb | Reduced binding energy to SDH complex [9] |
DNA Intercalation | Enhanced copper complex stability; ↑ DNA cleavage efficiency | Viscosity changes in CT-DNA studies [5] |
The strategic fusion of these units creates synergistic effects unattainable with either moiety alone, positioning this compound as a versatile precursor for next-generation therapeutics targeting resistant pathogens and oncology-relevant biomolecules [5] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7